molecular formula C22H17ClN4O2 B3035586 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one CAS No. 337920-28-2

5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one

Cat. No. B3035586
CAS RN: 337920-28-2
M. Wt: 404.8 g/mol
InChI Key: GCTGUQDYSFBOQG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound with various reagents and under different conditions .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Molecular Stabilities and Anti-Cancer Properties

  • Molecular Docking Studies : A study on benzimidazole derivatives, including 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one, conducted using density functional theory and molecular docking, revealed insights into their anti-cancer properties. These compounds were analyzed for their molecular stabilities, conformations, and interactions with EGFR inhibitors, suggesting potential applications in cancer research (Karayel, 2021).

Antimicrobial Activities

  • Synthesis and Antimicrobial Effects : Research on the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the chemical , has shown some compounds to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Crystal Structures and Intermolecular Interactions

  • Crystallography and Antioxidant Properties : Crystallographic studies on triazolyl-benzimidazole compounds, related to the chemical of interest, have been conducted to understand their crystal structures and intermolecular interactions. These studies also shed light on the potential antioxidant properties of such compounds (Karayel et al., 2015).

Synthesis Techniques and Chemical Characterization

  • Isostructural Synthesis and Structural Characterization : The synthesis of isostructural compounds related to the specified chemical has been investigated. The research includes structural characterization through single crystal diffraction, indicating the relevance of such studies in understanding molecular conformations (Kariuki et al., 2021).

  • Restricted Rotation Studies : A study focusing on the restricted rotation around the methylene bridge in benzimidazole derivatives offers insights into the conformational behavior of molecules similar to the specified chemical. This research is significant in the context of understanding molecular dynamics and interactions (Karayel et al., 2019).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, and safety precautions that need to be taken while handling the compound .

properties

IUPAC Name

5-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-22(24-21(28)27(26-22)17-5-3-2-4-6-17)15-9-12-19-18(13-15)20(29-25-19)14-7-10-16(23)11-8-14/h2-13,26H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTGUQDYSFBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125802
Record name 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one

CAS RN

337920-28-2
Record name 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337920-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Reactant of Route 2
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Reactant of Route 3
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Reactant of Route 4
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Reactant of Route 5
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Reactant of Route 6
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one

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